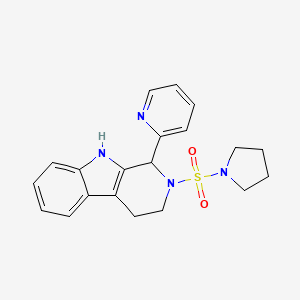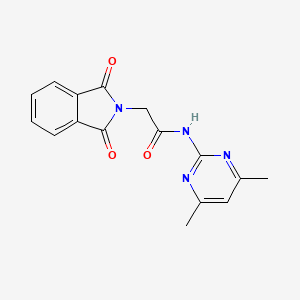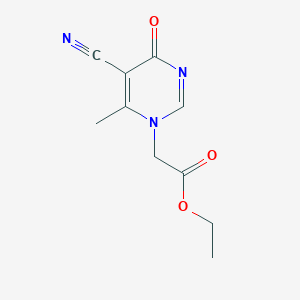
1-pyridin-2-yl-2-(pyrrolidin-1-ylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related beta-carboline derivatives involves multiple steps, including interactions between different organic compounds to form the desired complex structures. For example, the synthesis of beta-carboline alkaloids involves thermal electrocyclic reactions and thermal cyclizations to construct the beta-carboline N-oxides, which are then further processed to yield the final products (Kanekiyo et al., 2001). Such methods may be relevant for synthesizing the target compound, emphasizing the complexity and specificity required in its formation.
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, which can be modified with various substituents to alter the compound's properties. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these structures, providing detailed information on the arrangement of atoms within the molecule (Banerjee et al., 2002).
Chemical Reactions and Properties
Beta-carboline derivatives participate in various chemical reactions, including cycloadditions, rearrangements, and interactions with nucleophiles and electrophiles, reflecting their reactive nature. The specific reactions and properties of “1-pyridin-2-yl-2-(pyrrolidin-1-ylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would depend on its particular substituents and structural features (Visser et al., 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of chemical compounds in different environments. These properties are influenced by the molecular structure and can significantly impact the compound's applications and handling (Gati et al., 2012).
Chemical Properties Analysis
The chemical properties of beta-carboline derivatives, including acidity/basicity, reactivity with various reagents, and potential for forming complexes with metals or other molecules, are important for their potential applications in chemical synthesis, pharmacology, and material science. The specific chemical properties of the target compound would be determined by detailed studies focusing on its reactions and interactions (Zhu et al., 2014).
特性
IUPAC Name |
1-pyridin-2-yl-2-pyrrolidin-1-ylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,23-12-5-6-13-23)24-14-10-16-15-7-1-2-8-17(15)22-19(16)20(24)18-9-3-4-11-21-18/h1-4,7-9,11,20,22H,5-6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVHOMFZUJILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5665788.png)
![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![4-fluoro-N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]phenylalanine](/img/structure/B5665804.png)
![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)

![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![4-cyclopropyl-6-[4-(2-methoxyphenyl)piperidin-1-yl]pyrimidine](/img/structure/B5665837.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)
![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)

![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)